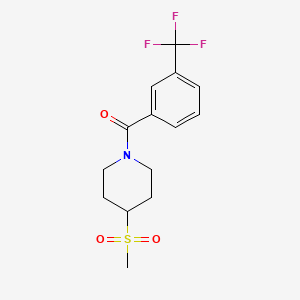

(4-(Methylsulfonyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, piperidones, which serve as precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity . A four-step synthetic approach has been used to obtain a precursor for a related compound .Chemical Reactions Analysis

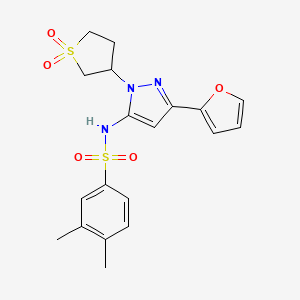

While specific chemical reactions involving this compound are not detailed in the retrieved sources, related compounds have been synthesized and evaluated for their varied activity . For example, bioisosteres could be generated via derivatizing the C-4 alkyl chain on the pyrazole ring of a related compound with different electronegative groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Antimicrobial Activity

New derivatives, including 2,4-difluorophenyl(piperidin-4-yl)methanone oxime compounds, were synthesized and showed good antimicrobial activity against certain bacterial and fungal strains, suggesting potential for developing new antimicrobial agents (Mallesha & Mohana, 2014).

Crystal Structure Analysis

Studies on compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime provided insights into their crystal structures, aiding in the understanding of their chemical properties and potential applications (Karthik et al., 2021).

Synthesis Processes

Research has focused on optimizing the synthesis processes for related compounds, enhancing their yield and characterizing their structure through various spectroscopic techniques, which is crucial for their potential application in pharmaceuticals and materials science (Rui, 2010).

Biological and Pharmacological Activities

Antileukemic Activity

Piperidine derivatives have been synthesized and evaluated for their antiproliferative activity against human leukemia cells, with some showing promising results. This highlights the potential of these compounds in cancer research (Vinaya et al., 2011).

Antimicrobial and Antiestrogenic Activities

The synthesis of N-substituted pipradol derivatives has shown potential microbial activities, suggesting these compounds could lead to the development of new antimicrobial agents. Additionally, certain derivatives have demonstrated antiestrogenic activity, indicating potential applications in hormone-related therapies (Ramudu et al., 2017); (Jones et al., 1979).

Material Science and Chemical Properties

- Structural and Theoretical Calculations: Detailed crystallographic and conformational analyses, along with density functional theory (DFT) calculations, have been performed on certain derivatives. These studies provide insights into their molecular structure, electrostatic potential, and physicochemical properties, which are essential for understanding their reactivity and potential applications in material science (Huang et al., 2021).

Zukünftige Richtungen

The future directions for this compound could involve further optimization of the chemical structure to increase binding affinity to specific receptors and improve in vivo specific binding in the brain . Additionally, the synthesis of position isomeric piperidones and their derivatives could be explored .

Eigenschaften

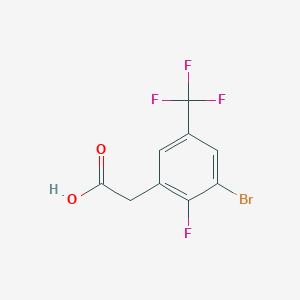

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO3S/c1-22(20,21)12-5-7-18(8-6-12)13(19)10-3-2-4-11(9-10)14(15,16)17/h2-4,9,12H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAOENAKBSPHCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2372220.png)

![(3-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2372221.png)

![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2372226.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2372235.png)

![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-N-(1-ethylpiperidin-3-yl)prop-2-enamide](/img/structure/B2372236.png)